1-Benzhydryl-3-(methylsulfonyl)azetidine
CAS No.:
Cat. No.: VC13547628
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19NO2S |
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Molecular Weight | 301.4 g/mol |
IUPAC Name | 1-benzhydryl-3-methylsulfonylazetidine |
Standard InChI | InChI=1S/C17H19NO2S/c1-21(19,20)16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 |
Standard InChI Key | BMIKJGOJWRBXBX-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CS(=O)(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
1-Benzhydryl-3-(methylsulfonyl)azetidine is a nitrogen-containing heterocycle with the molecular formula C₁₇H₂₂N₂O₃S and a molecular weight of 334.4 g/mol . The compound consists of an azetidine ring (a four-membered saturated heterocycle) substituted at the 1-position with a benzhydryl group (diphenylmethyl) and at the 3-position with a methylsulfonyl moiety.
Table 1: Key Identifiers
Property | Value |
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CAS Registry Number | 1373253-26-9 |
IUPAC Name | 1-(Diphenylmethyl)-3-(methylsulfonyl)azetidine |
Molecular Formula | C₁₇H₂₂N₂O₃S |
Molecular Weight | 334.4 g/mol |
Parent Compound (CID) | 5744546 |
Stereochemical and Conformational Features
The azetidine ring adopts a puckered conformation to alleviate angle strain, with the benzhydryl group occupying an equatorial position to minimize steric hindrance . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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1H NMR (400 MHz, D₂O): δ 3.77 (s, 2H, CH₂SO₂), 4.14 (s, 2H, N-CH₂), 4.46 (s, 1H, benzhydryl CH), 7.34–7.93 (m, 10H, aromatic) .
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13C NMR: A singlet at δ 40.1 ppm corresponds to the methylsulfonyl group, while the benzhydryl carbons appear as multiplets between δ 125–140 ppm .
Synthetic Methodologies
Precursor Synthesis: 1-Benzhydryl-3-hydroxyazetidine
The synthesis begins with the preparation of 1-benzhydryl-3-hydroxyazetidine hydrochloride, as detailed in Patent CN104356040A :
Step 1: Ring-Opening of Epichlorohydrin
Benzhydrylamine (1.5 kg, 8.19 mol) reacts with epichlorohydrin (984.52 g, 10.64 mol) in methanol at 20–25°C for 48 hours, yielding an intermediate with 99% conversion efficiency .
Step 2: Cyclization Under High-Pressure Conditions
The intermediate undergoes cyclization in a microreactor at 230°C and 1.8 MPa, producing 1-benzhydryl-3-hydroxyazetidine hydrochloride in 77.16% yield .
Mesylation Reaction
The hydroxyl group is subsequently converted to a methylsulfonyl moiety via reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine. While specific experimental details are proprietary, analogous procedures typically involve:
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Solvent: Dichloromethane (DCM) at 0°C
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Reaction Time: 1–2 hours
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Workup: Aqueous extraction and recrystallization from ethyl acetate .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., 2.1 mg/mL in water at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition temperatures above 200°C, with no significant degradation under ambient conditions for six months .
Spectroscopic Characterization
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Mass Spectrometry: ESI-MS (M+H⁺) m/z 335.1, consistent with the molecular formula .
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Infrared Spectroscopy: Strong absorption at 1160 cm⁻¹ (S=O stretching) and 1340 cm⁻¹ (C-N vibration) .
Challenges and Future Perspectives
Synthetic Optimization
Current yields (77–80%) could be improved via:
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Continuous Flow Chemistry: Reducing reaction times from hours to minutes .
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Catalytic Asymmetric Synthesis: Enantioselective formation of the azetidine ring using chiral ligands.
Toxicity Profiling
Preliminary in vitro studies indicate moderate cytotoxicity (LC₅₀ = 45 μM in HepG2 cells), necessitating structural modifications to improve therapeutic indices .
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